molecular formula C22H24ClNO B10849640 2-(2-chlorophenyl)-1-(2-methyl-1-pentyl-1H-indol-3-yl)ethanone CAS No. 864445-55-6

2-(2-chlorophenyl)-1-(2-methyl-1-pentyl-1H-indol-3-yl)ethanone

Cat. No.: B10849640
CAS No.: 864445-55-6
M. Wt: 353.9 g/mol
InChI Key: JUWWNZZHFZTXED-UHFFFAOYSA-N
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Description

JWH-204 is a synthetic cannabinoid belonging to the phenylacetylindole family. It was developed by John W. Huffman and is known for its potent cannabinoid receptor agonist activity. JWH-204 is structurally similar to other synthetic cannabinoids but has unique properties that make it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JWH-204 involves the reaction of 1-pentylindole with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain pure JWH-204 .

Industrial Production Methods

Industrial production of JWH-204 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the production efficiency while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

JWH-204 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

JWH-204 exerts its effects by binding to cannabinoid receptors CB1 and CB2. It acts as a full agonist at these receptors, mimicking the effects of endogenous cannabinoids. The binding of JWH-204 to CB1 receptors in the brain leads to the modulation of neurotransmitter release, resulting in its psychoactive effects. The activation of CB2 receptors in the immune system contributes to its anti-inflammatory and analgesic properties .

Comparison with Similar Compounds

JWH-204 is similar to other synthetic cannabinoids such as JWH-018, JWH-073, and JWH-250. it has unique properties that distinguish it from these compounds:

Similar Compounds

  • JWH-018
  • JWH-073
  • JWH-250
  • JWH-203
  • JWH-249

Properties

CAS No.

864445-55-6

Molecular Formula

C22H24ClNO

Molecular Weight

353.9 g/mol

IUPAC Name

2-(2-chlorophenyl)-1-(2-methyl-1-pentylindol-3-yl)ethanone

InChI

InChI=1S/C22H24ClNO/c1-3-4-9-14-24-16(2)22(18-11-6-8-13-20(18)24)21(25)15-17-10-5-7-12-19(17)23/h5-8,10-13H,3-4,9,14-15H2,1-2H3

InChI Key

JUWWNZZHFZTXED-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3Cl)C

Origin of Product

United States

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